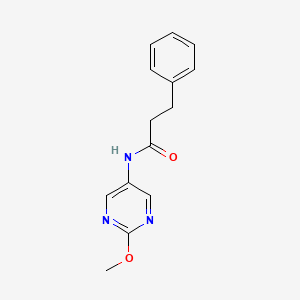

N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

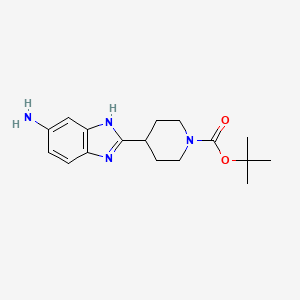

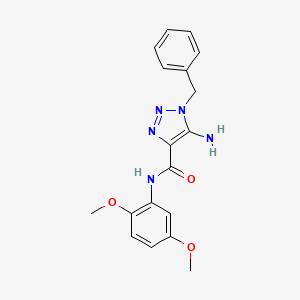

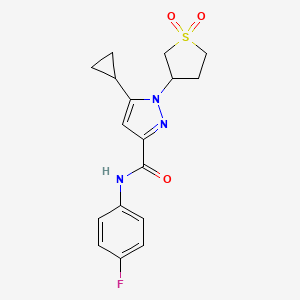

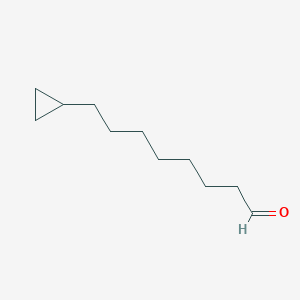

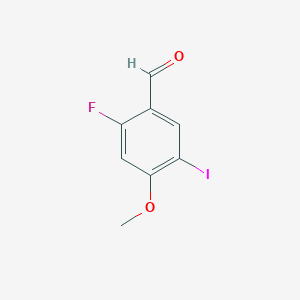

“N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The “2-methoxy” indicates a methoxy group (O-CH3) attached to the second carbon of the pyrimidine ring, and the “N-” indicates that the phenylpropanamide group is attached to a nitrogen atom of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrimidine ring, a methoxy group, and a phenylpropanamide group . The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants present . Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound”, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Applications De Recherche Scientifique

Cancer Therapy Applications

Compounds with structures similar to N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide have been identified as potent inhibitors of cellular mesenchymal-epithelial transition factor (c-MET), closely linked to human malignancies. These inhibitors exhibit high anticancer activity against tested cancer cell lines in vitro, suggesting their potential as c-MET RTK inhibitors for cancer therapy (Jiang et al., 2016). Furthermore, novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed and synthesized, showing moderate to high antiproliferative activity, indicating their utility as tubulin polymerization inhibitors (Liu et al., 2020).

Analgesic and Anti-inflammatory Activities

A series of novel derivatives have been synthesized, exhibiting significant analgesic and anti-inflammatory activities. These compounds serve as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing promising activities comparable to standard drugs, highlighting their potential in treating pain and inflammation (Abu‐Hashem et al., 2020).

Structural Analysis

Research has also focused on the structural analysis of related compounds. For instance, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, providing insights into the structural characteristics and potential interactions of similar compounds (Richter et al., 2023).

Antimicrobial Properties

Several studies have synthesized and evaluated the antimicrobial activities of compounds structurally related to this compound. These compounds have shown promising antimicrobial activity against a variety of pathogenic bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Mallikarjunaswamy et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminopyrimidines, have been reported to exhibit varied medicinal applications . They have been used in the treatment of diseases like sleeping sickness and malaria .

Mode of Action

It’s worth noting that related compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide might interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds like 2-aminopyrimidines have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

Related compounds like 2-aminopyrimidines have been reported to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . This suggests that this compound might have similar effects.

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUBVSOQBGQGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)

![6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)

![5-Bromo-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2536035.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)